9H-Thioxanthen-9-one, 1-[[2-(dimethylamino)ethyl]amino]-2-methoxy-4-methyl-
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Overview
Description
1-(2-Dimethylaminoethylamino)-2-methoxy-4-methyl-thioxanthen-9-one is a complex organic compound with a unique structure that includes a thioxanthene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-dimethylaminoethylamino)-2-methoxy-4-methyl-thioxanthen-9-one typically involves multiple steps, starting with the preparation of the thioxanthene core. This can be achieved through the cyclization of appropriate precursors under controlled conditions. The introduction of the dimethylaminoethylamino group is usually accomplished through nucleophilic substitution reactions, where the thioxanthene core is reacted with a suitable amine derivative. The methoxy and methyl groups are introduced through methylation reactions using reagents such as methyl iodide or dimethyl sulfate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to enhance the efficiency of each step. Purification processes such as recrystallization or chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
1-(2-Dimethylaminoethylamino)-2-methoxy-4-methyl-thioxanthen-9-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced thioxanthene derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, amines, and other nucleophiles.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted thioxanthene derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
1-(2-Dimethylaminoethylamino)-2-methoxy-4-methyl-thioxanthen-9-one has a wide range of applications in scientific research:
Chemistry: Used as a precursor for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases, particularly those involving oxidative stress and inflammation.
Industry: Utilized in the development of advanced materials and as a component in certain industrial processes.
Mechanism of Action
The mechanism of action of 1-(2-dimethylaminoethylamino)-2-methoxy-4-methyl-thioxanthen-9-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. For example, it could inhibit certain enzymes involved in oxidative stress pathways, thereby reducing cellular damage. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Thioxanthene Derivatives: Compounds with similar thioxanthene cores but different substituents.
Dimethylaminoethylamino Derivatives: Compounds with the same dimethylaminoethylamino group but different core structures.
Uniqueness
1-(2-Dimethylaminoethylamino)-2-methoxy-4-methyl-thioxanthen-9-one is unique due to its specific combination of functional groups and core structure, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
80568-48-5 |
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Molecular Formula |
C19H22N2O2S |
Molecular Weight |
342.5 g/mol |
IUPAC Name |
1-[2-(dimethylamino)ethylamino]-2-methoxy-4-methylthioxanthen-9-one |
InChI |
InChI=1S/C19H22N2O2S/c1-12-11-14(23-4)17(20-9-10-21(2)3)16-18(22)13-7-5-6-8-15(13)24-19(12)16/h5-8,11,20H,9-10H2,1-4H3 |
InChI Key |
NNLKMQJWJGRZDP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C2=C1SC3=CC=CC=C3C2=O)NCCN(C)C)OC |
Origin of Product |
United States |
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